N,N-Dimethylformamide dipropyl acetal
Description
Significance of Formamide (B127407) Acetals as Synthetic Reagents and Building Blocks
Formamide acetals, including the prominent N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), are recognized for their utility in a variety of organic reactions. scirp.orgscirp.org Their primary applications involve serving as one-carbon synthons for the construction of complex carbon skeletons and facilitating functional group transformations. scirp.orgscirp.org These reagents are particularly effective in the synthesis of enamines through their reaction with 1,3-dicarbonyl compounds. scirp.orgscirp.org
The reactivity of formamide acetals extends to two principal categories of reactions: alkylation and formylation. sciencemadness.org This dual reactivity stems from their ability to generate aza-oxo-stabilized carbenium ions. sciencemadness.org As alkylating agents, they are employed in the synthesis of esters from acids, ethers from phenols, and thioethers from aromatic and heterocyclic thiols. sciencemadness.org In their capacity as formylating agents, they are instrumental in creating enamines from active methylene (B1212753) compounds and amidines from amines and amides. sciencemadness.org Their utility also encompasses the formation and modification of various heterocyclic compounds. sciencemadness.org
Furthermore, N,N-dimethylformamide dialkyl acetals are valuable for specific transformations such as the dehydrative decarboxylation of β-hydroxy carboxylic acids to yield alkenes and the cyclization of trans-vicinal diols into epoxides. sciencemadness.org Their broad reactivity profile has established them as important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbook.com
Overview of N,N-Dimethylformamide Dipropyl Acetal within the Dialkyl Acetal Class
This compound, also known as 1,1-dipropoxytrimethylamine, is a specific member of the N,N-dimethylformamide dialkyl acetal family. cymitquimica.comsigmaaldrich.com It is a clear, colorless to light yellow liquid. chemicalbook.com This compound serves as a crucial raw material and intermediate in organic synthesis, finding applications in the pharmaceutical, agrochemical, and dyestuff industries. chemicalbook.com
One of its documented uses is as a derivatizing agent in analytical chemistry. For instance, it has been employed in gas chromatography (GC) with on-column alkylation for the determination of cocaine and benzoylecgonine (B1201016) in urine. sigmaaldrich.comchemicalbook.com In a broader synthetic context, it functions as a versatile solvent and building block, particularly in the synthesis of pharmaceuticals and specialty chemicals, where it can help stabilize reactive intermediates. chemimpex.com
The following table summarizes some of the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₂₁NO₂ |
| Molecular Weight | 175.27 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | 67-68 °C at 14 mmHg |
| Density | 0.854 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.409 |
| Source: cymitquimica.comchemicalbook.com |
Historical Context and Evolution of Amide Acetal Chemistry
The chemistry of amide acetals, which are a type of acetal functional group with the general structure R₂C(OR')₂, has evolved significantly over time. wikipedia.org Historically, the term "acetal" was often used specifically for aldehyde-derived structures, while "ketal" referred to those derived from ketones. wikipedia.org However, the International Union of Pure and Applied Chemistry (IUPAC) now considers ketals to be a subset of acetals, encompassing both aldehyde and ketone derivatives. wikipedia.org
The synthesis of acetals is a reversible process, typically requiring the removal of water to drive the reaction to completion. wikipedia.org The formation of amide acetals can be achieved through various methods, including the transacetalization of other amide acetals with alcohols. chemicalbook.com A common starting material for this is N,N-dimethylformamide dimethyl acetal. chemicalbook.com
The versatility of amide acetals, such as N,N-dimethylformamide dimethyl acetal, has led to their widespread use in organic synthesis. They are employed in the preparation of a diverse range of heterocyclic compounds, including pyridines, pyrimidines, and pyridazines. scirp.orgresearchgate.net Their ability to react with various functional groups has made them a cornerstone in the construction of complex molecular architectures. researchgate.net The development of formamide-catalyzed reactions has further expanded their utility, enabling cost-efficient amidation and esterification processes. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1,1-dipropoxymethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-5-7-11-9(10(3)4)12-8-6-2/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLGQFIDCADTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(N(C)C)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208787 | |
| Record name | 1,1-Dipropoxytrimethylamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-65-1 | |
| Record name | N,N-Dimethyl-1,1-dipropoxymethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dipropoxytrimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dipropoxytrimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dipropoxytrimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for N,n Dimethylformamide Dipropyl Acetal
Direct Acetalization Routes from N,N-Dimethylformamide
The most direct approaches to synthesizing N,N-Dimethylformamide dipropyl acetal (B89532) begin with the readily available and inexpensive solvent, N,N-Dimethylformamide. These methods focus on the formation of the acetal functionality directly from the amide.
Acid-Catalyzed Condensation Approaches
The acid-catalyzed reaction of N,N-Dimethylformamide with propanol (B110389) represents a primary route to N,N-Dimethylformamide dipropyl acetal. In this equilibrium-driven process, an acid catalyst protonates the carbonyl oxygen of DMF, enhancing the electrophilicity of the carbonyl carbon. ncert.nic.in This activation facilitates the nucleophilic attack by propanol.
The reaction typically proceeds through a hemiaminal ether intermediate, which undergoes further protonation and subsequent elimination of water to form a reactive iminium ion. A second molecule of propanol then attacks this intermediate, and after deprotonation, yields the final acetal product. To drive the equilibrium towards the product, the removal of water is crucial, often accomplished by azeotropic distillation. While this method is conceptually straightforward, it can require harsh conditions and may not always be the most efficient route.
Reaction with Alkylating Agents
An alternative strategy for the synthesis of this compound involves the use of powerful alkylating agents. This method circumvents the direct use of propanol in the initial step and instead activates the DMF molecule differently. A notable example involves the reaction of DMF with an alkylating agent like dipropyl sulfate (B86663).
This reaction proceeds through the formation of an intermediate iminium salt. Specifically, DMF reacts with dipropyl sulfate to generate a propoxymethylene-N,N-dimethyliminium salt. This highly reactive intermediate is then treated with a propyloxide source, such as sodium propoxide, to yield the desired this compound. A similar approach has been detailed for the synthesis of N,N-Dimethylformamide dimethyl acetal using dimethyl sulfate and sodium methoxide. google.comgoogle.com This method can offer high yields but requires the handling of potent and potentially hazardous alkylating agents.
The general reaction can be summarized as follows:
Formation of the iminium salt: (CH₃)₂NCHO + (CH₃CH₂CH₂)₂SO₄ → [(CH₃)₂N=CH(OCH₂CH₂CH₃)]⁺[CH₃CH₂CH₂SO₄]⁻
Reaction with alkoxide: [(CH₃)₂N=CH(OCH₂CH₂CH₃)]⁺[CH₃CH₂CH₂SO₄]⁻ + CH₃CH₂CH₂ONa → (CH₃)₂NCH(OCH₂CH₂CH₃)₂ + Na(CH₃CH₂CH₂SO₄)
| Reagent Class | Specific Example | Intermediate | Subsequent Reagent |
| Dialkyl Sulfates | Dipropyl sulfate | Propoxymethylene-N,N-dimethyliminium salt | Sodium propoxide |
| Alkyl Halides | Propyl iodide (hypothetical) | Iminium halide | Propanol/Base |
Base-Mediated Synthetic Pathways
Base-mediated pathways for the direct conversion of N,N-Dimethylformamide to its dipropyl acetal are less common. These methods would conceptually involve the deprotonation of a suitable precursor, which is challenging with a simple amide like DMF. However, strong bases can play a role in related transformations. For instance, in the context of using alkylating agents, a strong base like sodium propoxide is essential for the final step of the reaction. The use of strong bases like sodium hydroxide (B78521) with DMF at elevated temperatures typically leads to hydrolysis, forming formate (B1220265) and dimethylamine (B145610), rather than acetal formation. wikipedia.org
Transacetalization Reactions for Propyloxy Group Introduction
Transacetalization offers an alternative and often milder route to this compound. This method starts with a more readily available formamide (B127407) acetal, such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA), and involves the exchange of the alkoxy groups.
The reaction is typically carried out by heating DMF-DMA with an excess of propanol, often in the presence of a catalytic amount of acid. The equilibrium is driven towards the formation of the more stable dipropyl acetal by removing the lower-boiling methanol (B129727) by-product through distillation. This method can be advantageous as it often proceeds under less forcing conditions than direct acetalization from DMF. The transacetalization reaction is a versatile method for preparing various acetals from a common precursor. researchgate.netresearchgate.net
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound involves considering factors such as atom economy, waste reduction, and the use of less hazardous reagents.
Direct acid-catalyzed condensation from DMF and propanol has a high theoretical atom economy, with water being the only by-product. However, the practical application may require energy-intensive processes for water removal. The use of solid acid catalysts could offer a greener alternative to homogeneous mineral acids, as they are often more easily separated and can be recycled.
The route involving alkylating agents like dipropyl sulfate has a lower atom economy due to the formation of sodium propyl sulfate as a stoichiometric by-product. Furthermore, dialkyl sulfates are known to be toxic, which raises environmental and safety concerns.
Transacetalization from DMF-DMA is a viable route, and its greenness depends on the efficiency of the initial synthesis of DMF-DMA. If DMF-DMA is produced efficiently, the subsequent transacetalization with propanol can be a relatively clean reaction, with methanol as the main by-product, which can potentially be recovered and reused.
Purification and Characterization Techniques for Synthetic Products
Following its synthesis, this compound must be purified and its identity confirmed through various analytical techniques.
Purification: Fractional distillation under reduced pressure is the primary method for purifying this compound. sigmaaldrich.com This technique is effective in separating the desired product from unreacted starting materials, by-products, and any solvent used in the reaction. The compound is reported to have a boiling point of 67-68 °C at 14 mmHg. sigmaaldrich.com Due to its sensitivity to moisture, which can lead to hydrolysis, all purification steps should be conducted under anhydrous conditions.
Characterization: Several spectroscopic methods are employed to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the dimethylamino protons, the methine proton of the acetal group, and the propyl groups (triplet for the terminal methyl, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. The electron ionization mass spectrum of this compound is available in the NIST database. nist.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum would show characteristic C-O-C stretching vibrations for the acetal and C-N stretching for the amine functionality, while the absence of a strong C=O stretching band would indicate the successful conversion of the starting amide.
Gas Chromatography (GC): GC is often used to determine the purity of the final product. sigmaaldrich.com
The refractive index is another physical property used for characterization, with a reported value of approximately 1.409 at 20 °C. sigmaaldrich.com
| Technique | Purpose | Expected Observations |
| Fractional Distillation | Purification | Isolation of pure product at its boiling point under vacuum. |
| ¹H NMR Spectroscopy | Structural Confirmation | Signals corresponding to dimethylamino, methine, and propyl protons. |
| ¹³C NMR Spectroscopy | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak corresponding to the formula C₉H₂₁NO₂. |
| Infrared Spectroscopy | Functional Group Analysis | Presence of C-O-C and C-N stretches, absence of C=O stretch. |
| Gas Chromatography | Purity Assessment | A single major peak indicating a high-purity compound. |
Fundamental Chemical Reactivity and Mechanistic Pathways of N,n Dimethylformamide Dipropyl Acetal
Role of Electrophilic and Nucleophilic Sites in Reactivity
The distribution of electron density in the N,N-Dimethylformamide dipropyl acetal (B89532) molecule defines its reactive centers. The central acetal carbon atom is bonded to three heteroatoms: one nitrogen and two oxygens. These highly electronegative atoms withdraw electron density from the central carbon, rendering it electron-deficient and thus a primary electrophilic site. This electrophilicity is the basis for many of its reactions, where it is susceptible to attack by electron-rich species (nucleophiles). libretexts.orgyoutube.com
Conversely, the molecule also possesses nucleophilic sites. The nitrogen atom of the dimethylamino group and the two oxygen atoms of the propoxy groups have lone pairs of electrons. nih.gov These lone pairs can be donated to electron-deficient species (electrophiles). However, the nucleophilicity of the nitrogen atom is somewhat attenuated due to resonance stabilization with the adjacent electrophilic carbon. libretexts.org The oxygen atoms can act as Lewis bases, particularly in the initial step of acid-catalyzed reactions where they are protonated.
| Site | Site Type | Characteristics |
|---|---|---|
| Central Acetal Carbon | Electrophilic | Electron-deficient due to bonding with three electronegative heteroatoms (N, O, O). Primary site for nucleophilic attack. |
| Nitrogen Atom | Nucleophilic | Possesses a lone pair of electrons. Can act as a Lewis base or nucleophile. |
| Oxygen Atoms | Nucleophilic | Each oxygen has two lone pairs of electrons. Can be protonated in acid-catalyzed reactions. |
Generation and Reactivity of Aza-Oxo-Stabilized Carbenium Ions
A key feature of the reactivity of N,N-dimethylformamide acetals is the formation of a highly stabilized carbenium ion intermediate. In the presence of an acid or an electrophile, one of the propoxy groups is protonated and eliminated as propanol (B110389). This results in the formation of a cationic species where the positive charge on the central carbon is delocalized through resonance onto both the adjacent nitrogen and the remaining oxygen atom.
This resonance stabilization, involving both the nitrogen (aza) and oxygen (oxo/alkoxy) atoms, creates a relatively stable carbocation, often referred to as an aza-oxo-stabilized carbenium ion or a dialkoxyamino-stabilized carbenium ion. This intermediate is a potent electrophile and readily reacts with a wide range of nucleophiles, such as alcohols, amines, and enolates, to form new products. chemicalbook.com The formation of this stabilized intermediate is a driving force for many of the synthetic applications of N,N-dimethylformamide acetals, including their use as formylating and alkylating agents. chemicalbook.comresearchgate.net
Hydrolysis Mechanisms and Stability Considerations
Like other acetals, this compound is susceptible to hydrolysis, particularly under acidic conditions. The compound is generally stable under standard ambient and anhydrous conditions but is sensitive to moisture. sigmaaldrich.com
The hydrolysis mechanism is typically acid-catalyzed. The reaction initiates with the protonation of one of the propoxy oxygen atoms by an acid, forming a good leaving group (propanol). The departure of propanol generates the resonance-stabilized carbenium ion discussed previously. A water molecule then acts as a nucleophile, attacking the electrophilic carbon. Subsequent deprotonation and loss of the second molecule of propanol, often via a hemiaminal ether intermediate, yields the final products: N,N-dimethylformamide and two equivalents of propanol. The presence of strong acids can induce this hydrolysis process. chemrxiv.org In some contexts, the hydrolysis of the resulting N,N-dimethylformamide can further proceed to generate formic acid and dimethylamine (B145610), especially under heating. google.com
| Factor | Effect on Stability/Reactivity |
|---|---|
| Presence of Water | Required for hydrolysis. The compound is moisture-sensitive. sigmaaldrich.com |
| Acidic Conditions | Catalyzes the hydrolysis by protonating a propoxy group, facilitating its departure. chemrxiv.org |
| Temperature | Increased temperature can accelerate the rate of hydrolysis. |
| Products | N,N-dimethylformamide and Propanol. |
Stereoelectronic Effects and Conformational Analysis Influencing Reactivity
The reactivity of this compound is not solely determined by its electronic properties but is also significantly influenced by stereoelectronic effects and the molecule's conformational preferences. Stereoelectronic effects are orbital interactions that depend on the three-dimensional arrangement of atoms.
A key stereoelectronic interaction in acetals is the anomeric effect. This involves the donation of electron density from a lone pair on one of the propoxy oxygen atoms into the antibonding (σ*) orbital of the adjacent C-O bond. This interaction stabilizes the molecule and influences its geometry, favoring specific gauche conformations around the O-C-O linkage.
Furthermore, the conformation of the entire molecule, including the orientation of the two propyl chains and the dimethylamino group, affects the accessibility of the electrophilic and nucleophilic sites. The rotational barriers around the C-N bond (due to its partial double bond character) and the C-O bonds determine the population of different conformers, each with a potentially different reactivity profile. The specific alignment of the orbitals of the nitrogen and oxygen lone pairs with the C-O antibonding orbitals dictates the efficiency of stabilization for the transition states of reactions, such as the formation of the carbenium ion.
Impact of Steric Hindrance on Reaction Pathways
Steric hindrance refers to the repulsive interactions that occur when atoms or groups of atoms are forced too close to one another, which can impede reaction rates and influence pathways. youtube.com In this compound, the two propyl groups are significantly larger than the methyl groups in the more commonly used N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
This increased steric bulk around the central electrophilic carbon atom has a profound impact on its reactivity. The approach of a nucleophile to the central carbon is more obstructed by the propyl groups. libretexts.org Consequently, reactions involving nucleophilic attack at this center are generally slower for the dipropyl acetal compared to its dimethyl counterpart. This steric shielding can also influence the selectivity of reactions. For instance, a bulky nucleophile may react preferentially at a less hindered site or may not react at all. scirp.org In some cases, significant steric hindrance can shift a reaction mechanism, for example, by disfavoring a concerted SN2-type pathway and promoting a stepwise SN1-type pathway that proceeds through the formation of the more stable carbenium ion intermediate. libretexts.org
Applications in Advanced Organic Synthesis
Alkylation Reactions
N,N-Dimethylformamide dialkyl acetals, including the dipropyl variant, are recognized as effective alkylating reagents. sciencemadness.org They are employed in the synthesis of esters from carboxylic acids, ethers from phenols, and thioethers from thiols, and for the alkylation of active methylene (B1212753) compounds. sciencemadness.org The reaction mechanism generally involves the initial formation of an alkoxy-N,N-dimethylaminocarbenium ion, which then serves as the electrophile for the alkylation of the substrate.
N,N-Dimethylformamide dipropyl acetal (B89532) is an effective reagent for the esterification of carboxylic acids, converting them into their corresponding propyl esters. researchgate.net This method is particularly advantageous as it proceeds under neutral and mild conditions, often at room temperature or with gentle heating, thus preserving sensitive functional groups within the substrate molecule. researchgate.net The reaction is driven by the formation of the stable N,N-dimethylformamide as a byproduct. researchgate.netthieme-connect.com
The general reaction involves the carboxylic acid attacking the acetal, leading to the formation of an intermediate that subsequently breaks down to yield the propyl ester, N,N-dimethylformamide, and propanol (B110389). This method has been shown to be effective for a range of carboxylic acids, including those with significant steric hindrance. researchgate.netthieme-connect.com The use of solvents like tetrahydrofuran (B95107) or 1,4-dioxane (B91453) can be optimal for achieving high to quantitative yields by preventing side reactions. researchgate.netthieme-connect.com
Table 1: Illustrative Examples of Esterification using N,N-Dimethylformamide Dialkyl Acetals
| Carboxylic Acid | Acetal Reagent | Product | Typical Yield | Reference |
| Benzoic Acid | N,N-Dimethylformamide dipropyl acetal | Propyl benzoate | High | thieme-connect.com |
| Nicotinic Acid | This compound | Propyl nicotinate | High | thieme-connect.com |
| 4-Nitrobenzoic Acid | N,N-Dimethylformamide dimethyl acetal | Methyl 4-nitrobenzoate | Near Quantitative | researchgate.netthieme-connect.com |
| Long-chain fatty acids | This compound | Propyl esters of fatty acids | Quantitative | researchgate.net |
This table is illustrative. Yields are generally reported as high or quantitative for this class of reactions under optimized conditions.
Similar to its application in esterification, this compound can be used to synthesize propyl ethers from phenolic compounds. sciencemadness.orgthieme-connect.com The reaction proceeds under mildly basic conditions, where the phenol (B47542) acts as a nucleophile, attacking the acetal. thieme-connect.com This method provides an alternative to traditional Williamson ether synthesis, which often requires strong bases and harsher conditions. The reaction is suitable for a variety of phenols, including sterically hindered ones like 2,4,6-trichlorophenol. thieme-connect.com
The synthesis of thioethers from aromatic and heterocyclic thiols can be accomplished using this compound. sciencemadness.org Thiols are generally more nucleophilic than their alcohol counterparts, facilitating a smooth reaction to form the corresponding propyl thioether. masterorganicchemistry.com This reaction is another example of the broad utility of formamide (B127407) acetals as alkylating agents for heteroatom nucleophiles. sciencemadness.org The process parallels the Williamson ether synthesis, with the thiolate anion acting as the nucleophile in an SN2-type reaction. masterorganicchemistry.com
This compound reacts with compounds containing active methylene groups (CH-acidic compounds). sciencemadness.org Instead of a simple alkylation, the reaction typically proceeds through a carbon-carbon bond formation followed by the elimination of propanol to generate an enamine (aminomethylenation). sciencemadness.org For instance, the reaction with an active methylene compound like ethyl acetoacetate (B1235776) would lead to the formation of a derivative where the active methylene hydrogen is replaced by a dimethylaminomethylene group. This transformation is a key step in the synthesis of various heterocyclic systems and functionalized molecules. chemicalbook.com
The reaction of N,N-dimethylformamide dialkyl acetals with secondary amines has been investigated as a potential route for N-alkylation. researchgate.net The intended reaction would involve the nitrogen atom of the secondary amine acting as a nucleophile to displace an alkoxide from the acetal, resulting in a tertiary amine. researchgate.net However, the outcome of this reaction can be more complex than a straightforward alkylation.
Research into the reaction of N,N-dimethylformamide dialkyl acetals with secondary amines has revealed significant complexities. While the diethyl acetal has been reported to yield N-ethyl derivatives, follow-up studies using other acetals, including the dipropyl derivative, have shown that N-formylation can be a major competing or even the primary reaction pathway. tandfonline.comresearchgate.net
In one study, the reaction product of the secondary amine desipramine (B1205290) with dialkyl acetals of N,N-dimethylformamide was found to be the N-formyl derivative, not the expected N-alkylated product. researchgate.net This was confirmed through spectroscopic methods like NMR and IR. tandfonline.com Therefore, while the class of N,N-dimethylformamide dialkyl acetals is generally cited for N-alkylation, the specific use of the dipropyl acetal for this purpose must be approached with caution, as N-formylation may be the predominant outcome depending on the substrate and reaction conditions. tandfonline.comresearchgate.net The development of new N-alkylation methods using these reagents remains a topic of academic interest. google.com
N-Alkylation of Secondary Amines
Mechanistic Divergences in N-Alkylation Processes
The N-alkylation of substrates using N,N-dimethylformamide dialkyl acetals, including the dipropyl variant, proceeds through mechanisms that can be influenced by the substrate structure and reaction conditions. While direct alkylation is a primary pathway, the nature of the acetal's alkoxy group can lead to different outcomes.
In the N-alkylation of imides, for instance, the reaction typically involves the deprotonation of the imide by a base, followed by nucleophilic attack on an alkyl halide. beilstein-journals.org However, when using formamide acetals as alkylating agents, the process can be more direct. For example, a selective N(3)-alkylation of 5-substituted hydantoins has been achieved by treatment with an excess of dimethylformamide dialkyl acetals at elevated temperatures (100°C), yielding N(3)-alkyl derivatives in good yields (69–90%). researchgate.net
The mechanism is believed to involve the initial formation of an intermediate by the reaction of the hydantoin (B18101) with the formamide acetal. Subsequent heating leads to the transfer of an alkyl group (in this case, a propyl group) to the nitrogen atom. The choice of the acetal's alkyl group can be critical. For example, to avoid competing O-alkylation of carboxyl groups in certain substrates, the bulkier N,N-dimethylformamide dineopentyl acetal is sometimes preferred. sciencemadness.org This suggests that the steric profile of the dipropyl acetal may offer a different reactivity and selectivity profile compared to the more common dimethyl or diethyl acetals, potentially minimizing side reactions observed with less hindered reagents.
Formylation and Aminomethylenation Reactions
N,N-Dimethylformamide acetals are well-established reagents for formylation and aminomethylenation. sciencemadness.org These reactions generally involve the generation of an electrophilic aza-oxo-stabilized carbenium ion, which then reacts with a nucleophile. sciencemadness.org The outcome is the introduction of a formyl group or, more commonly, a dimethylaminomethylene group.
Synthesis of Enamines from Active Methylene Compounds
A significant application of this compound is the synthesis of enamines from compounds containing an active methylene group. sciencemadness.org The reaction involves the condensation of the acetal with the CH-acidic compound, leading to the formation of a C-C bond and the elimination of two molecules of propanol. sciencemadness.orgmdpi.comsciforum.net
The high reactivity of reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA), a close analog of DMF-DPA, is attributed to the methoxy (B1213986) groups creating a partially positive charge on the central carbon atom, making it highly electrophilic. mdpi.comsciforum.netresearchgate.net This allows for facile condensation with a wide range of active methylene compounds, including ketones, nitriles, and other carbonyl-containing structures. mdpi.comresearchgate.netclockss.org For example, the reaction of methyl ketones with DMF-DMA is a general and efficient route to produce enaminones. clockss.org Similarly, 1,3-dicarbonyl compounds react with DMF-DMA to yield the corresponding enamines, which are valuable precursors for synthesizing polysubstituted pyridines. scirp.orgresearchgate.net
The reaction conditions can influence the product yield. In a study on the synthesis of 5-aryl-3-((dimethylamino)methylene)furan-2(3H)-ones, the interaction between arylfuran-2(3H)-ones and DMF-DMA was optimized by varying the solvent and activation method. mdpi.comsciforum.net
Table 1: Synthesis of Enaminones from Active Methylene Compounds using DMF-DMA
| Active Methylene Compound | Product | Conditions | Yield (%) | Reference |
| 5-(4-chlorophenyl)furan-2(3H)-one | 5-(4-chlorophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one | Toluene, 130 °C, 6 min (Microwave) | 94 | mdpi.com |
| 1,3-Diphenylacetone | 1,3-Diphenyl-2-[(dimethylamino)methylene]propan-2-one | DMF, reflux | Not specified | researchgate.net |
| Cyclopentanone | 2,5-Bis((dimethylamino)methylene)cyclopentanone | Organocatalyzed condensation | Low to moderate | researchgate.net |
| Malononitrile (B47326) Dimer | N'-(2,2-dicyano-1-cyanomethylvinyl)-N,N-dimethylformamidine | Dioxane, room temp, 24h | 86.4 | scirp.org |
This table presents data for the analogous reagent N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to illustrate the typical reactivity.
Formation of Amidines from Amines and Amides
This compound reacts readily with primary amines and amides to form N,N-dimethylformamidines. sciencemadness.orgpsu.edu This transformation is valuable for installing the amidine functional group, which is present in many biologically active compounds, and for creating protecting groups for primary amines. psu.eduresearchgate.net
The reaction of DMF acetals with primary amines is generally efficient and proceeds under mild conditions. psu.eduresearchgate.net For instance, the condensation of a primary amine with an N,N-dimethylacetamide dimethyl acetal can yield either an acetamidine (B91507) or an imidate ester, depending on the reaction conditions. organic-chemistry.org The use of bulkier acetals, such as N,N-dimethylformamide dineopentyl acetal, can be advantageous in preventing side reactions during amidine formation. clockss.org
The reaction mechanism between formamide acetals and substituted anilines in pyridine (B92270) has been shown to follow second-order kinetics and can proceed via two different pathways depending on the basicity of the amine. psu.edu One mechanism involves a nucleophilic attack by the aniline (B41778) on the acetal's central carbon, while the other involves a pre-equilibrium with the pyridine solvent. psu.edu The reactivity of DMF-DPA in these transformations is expected to be analogous, providing a straightforward method for amidine synthesis.
Introduction of Dimethylaminomethylene Groups
The reaction of this compound with compounds possessing active methyl or methylene groups is a cornerstone method for introducing a dimethylaminomethylene group (-CH=N(CH₃)₂). mdpi.comsciforum.netresearchgate.net This functional group is a key building block in the synthesis of various heterocyclic systems. researchgate.netresearchgate.net
The process, often termed aminomethylenation, converts an active C-H bond into a C-C=C-N moiety. sciencemadness.org For example, o-nitrotoluene derivatives react with DMF-DMA in refluxing DMF to form a nitro-N,N-dimethyl enaminone, which can be subsequently cyclized to an indole (B1671886). researchgate.net Similarly, the reaction has been optimized for introducing the dimethylaminomethylene fragment into the furan-2(3H)-one scaffold, highlighting the reagent's utility in modifying heterocyclic cores. mdpi.comsciforum.net The resulting push-pull nature of the C=C bond in the products, influenced by the electron-donating amino group and an electron-withdrawing group, makes them highly effective synthons for further transformations. mdpi.comsciforum.net
Building Block and C1 Synthon Applications
Due to its structure, this compound serves as an effective C1 synthon. dntb.gov.uaresearchgate.net The central carbon atom, bonded to a nitrogen and two oxygen atoms, acts as an electrophilic one-carbon unit that can be readily incorporated into various molecular structures, particularly for the construction of carbon skeletons and heterocyclic rings. dntb.gov.uamdpi.comsciforum.netscirp.org
Synthesis of Complex Heterocyclic Compounds
The intermediates generated from reactions with DMF-DPA, such as enamines and amidines, are exceptionally useful starting materials for synthesizing a wide array of complex heterocyclic compounds. researchgate.netresearchgate.netresearchgate.net The dimethylaminomethylene group can act as a leaving group upon reaction with a dinucleophile, leading to ring closure.
This strategy has been employed in the synthesis of numerous heterocyclic systems, including:
Pyridines and Pyrimidines : Enamines derived from 1,3-dicarbonyl compounds and DMF-DMA react with nucleophiles like cyanothioacetamide or cyanoacetamide to form polysubstituted pyridin-2(1H)-thiones and pyridin-2(1H)-ones, respectively. researchgate.net Amidine intermediates are also used to prepare pyrimidines. researchgate.netscirp.org
Pyrazoles : The reaction of DMF-DMA with methyl groups can generate enamines that serve as precursors for pyrazole (B372694) synthesis. researchgate.netresearchgate.net
Indoles : As mentioned, the reaction of o-nitrotoluenes with DMF-DMA followed by reduction leads to indole formation. researchgate.net
Fused Heterocycles : DMF-DMA is used to construct fused ring systems like pyrido[4,3-c]pyridazines and indolo[1,2-c]quinazolines. scirp.orgresearchgate.net For example, treatment of 2-amino-3-pyrazinecarboxamides with N,N-dimethylformamide diethyl acetal (a related acetal) leads to pteridin-4-ones. clockss.org
The versatility of N,N-dimethylformamide acetals as C1 synthons is a central theme in modern heterocyclic chemistry, enabling the targeted design and synthesis of complex molecular architectures. dntb.gov.uaresearchgate.net
Pyridine Derivatives
N,N-Dimethylformamide acetals are instrumental in synthesizing polysubstituted pyridine rings. The general strategy involves the reaction of a compound containing an active methylene group with the formamide acetal to create a reactive enaminone intermediate. This intermediate can then undergo cyclization with another suitable partner to form the pyridine core.
One prominent example involves the reaction of malononitrile dimer with two equivalents of DMF-DMA, which formylates both the active methylene and the amino group to yield an amidine intermediate. This intermediate, when treated with various sodium alkoxides, cyclizes to produce highly substituted pyridine-4-alkoxide derivatives. scirp.orggoogle.com This method provides a pathway to complex pyridines that are otherwise difficult to access.
| Substrate | Reagent(s) | Product Type | Yield (%) | Reference(s) |
| Malononitrile Dimer Intermediate | Sodium Methoxide | Pyridine-4-methoxide | 74 | scirp.org |
| Malononitrile Dimer Intermediate | Sodium Ethoxide | Pyridine-4-ethoxide | 69 | scirp.org |
| Malononitrile Dimer Intermediate | Sodium n-propoxide | Pyridine-4-propoxide | 65 | scirp.org |
Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidines is effectively achieved using intermediates derived from N,N-dimethylformamide acetals. The key step is often the formation of an amidine, which serves as a building block for the pyrimidine ring.
For instance, the amidine intermediate derived from the reaction of malononitrile dimer and DMF-DMA can be further reacted with aromatic amines, such as 4-nitroaniline (B120555) or 4-methylaniline. researchgate.netorganic-chemistry.org This subsequent reaction leads to the formation of polysubstituted pyrimidine derivatives, demonstrating the utility of formamide acetals in multi-step, one-pot syntheses. scirp.orgorganic-chemistry.org
| Substrate | Reagent(s) | Product Type | Yield (%) | Reference(s) |
| Malononitrile Dimer/DMF-DMA Adduct | 4-Nitroaniline | Substituted Pyrimidine | 68 | scirp.org |
| Malononitrile Dimer/DMF-DMA Adduct | 4-Methylaniline | Substituted Pyrimidine | 65 | scirp.org |
Pyrazole Derivatives
N,N-Dimethylformamide acetals provide a powerful route to pyrazole derivatives. The reaction typically proceeds by condensing the formamide acetal with a compound possessing an active methylene group flanked by two carbonyls (a 1,3-dicarbonyl compound). This creates an enaminone intermediate. Subsequent treatment of this intermediate with hydrazine (B178648) or a substituted hydrazine induces cyclization to furnish the pyrazole ring. This method is noted for its high yields and mild conditions. purkh.com
In a specific application, α-chloro-2,4-dichloroacetophenone was first converted to a protected 2-aminoketone, which then reacted with DMF-DMA to yield a β-enaminone. The final cyclocondensation with hydrazine provided the target 4-amino-3-(2,4-dichlorophenyl)pyrazole in very good yield. beilstein-journals.org
| Substrate Type | Key Reagents | Product Type | Yield | Reference(s) |
| 1,3-Diketones | 1. DMF-DMA 2. Hydrazine | 1,5-Disubstituted Pyrazoles | Most >80% | purkh.com |
| Protected 2-aminoketone | 1. DMF-DMA 2. Hydrazine | NH-4-amino-3-arylpyrazole | Good | beilstein-journals.org |
Quinazoline Derivatives
Quinazolines and their oxidized counterparts, quinazolinones, are readily synthesized using N,N-dimethylformamide acetals as a C1 source for ring closure. In a notable synthetic strategy, 2-(o-aminophenyl)-3-arylindoles were efficiently converted to 12-arylindolo[1,2-c]quinazolines by reaction with DMF-DMA. researchgate.netnih.gov This transformation highlights the ability of the reagent to facilitate complex cyclizations.
Furthermore, a sequential one-pot reaction starting from o-(o-aminophenylethynyl)aniline can be achieved. A palladium-catalyzed indole formation followed by the in-situ reaction with DMF-DMA leads directly to the corresponding indolo[1,2-c]quinazoline derivative with a 71% yield. researchgate.net
| Substrate | Reagent(s) | Product | Yield (%) | Reference(s) |
| 2-(o-aminophenyl)-3-arylindoles | DMF-DMA | 12-Arylindolo[1,2-c]quinazolines | Good | researchgate.netnih.gov |
| o-(o-aminophenylethynyl)aniline | Pd-catalyst, DMF-DMA | Indolo[1,2-c]quinazoline | 71 | researchgate.net |
Indole Derivatives
A general and efficient two-step procedure for preparing a variety of substituted indoles relies on the use of formamide acetals. This process, a modification of the Leimgruber-Batcho indole synthesis, involves the condensation of a substituted o-nitrotoluene with an N,N-dimethylformamide acetal (dimethyl or diethyl acetals are explicitly mentioned as being interchangeable) in refluxing DMF. caltech.edutandfonline.com This reaction forms a β-dimethylamino-2-nitrostyrene (an enamine) intermediate. The subsequent reduction of the nitro group, typically via catalytic hydrogenation, leads to spontaneous cyclization to form the final indole product. nih.govcaltech.edu This method is valued for its mild conditions, which are compatible with a range of sensitive functional groups. caltech.edu
| Substrate | Reagent(s) | Intermediate | Final Product | Overall Yield (%) | Reference(s) |
| 6-Benzyloxy-2-nitrotoluene | DMF-DMA, Pyrrolidine | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 4-Benzyloxyindole | 95 (step 1), 86 (step 2) | caltech.edu |
| 2-Nitrotoluene | DMF-DMA | (E)-β-Dimethylamino-2-nitrostyrene | Indole | 72 | caltech.edu |
| 4-Methoxy-2-nitrotoluene | DMF-DMA | (E)-β-Dimethylamino-4-methoxy-2-nitrostyrene | 6-Methoxyindole | 80 | caltech.edu |
Azapentamethinium and Diazapentamethinium Salts
The application of this compound or its analogs for the direct synthesis of azapentamethinium and diazapentamethinium salts is not prominently documented in the reviewed scientific literature. The synthesis of these specific dye classes typically follows other established routes.
Oxazole (B20620), Thiazole (B1198619), and Imidazole (B134444) Scaffolds
While direct, one-pot syntheses of the parent oxazole, thiazole, and imidazole rings using formamide acetals as the primary construction reagent are less common than for other heterocycles, these reagents are valuable for modifying existing scaffolds or creating precursors. The fundamental reaction involves the formylation of an active methylene or amino group.
For thiazole derivatives, a reported synthesis demonstrates this utility. 2-Aminothiazol-4-one can be treated with DMF-DMA to form an N,N-dimethyl-N'-(4-oxo-4,5-dihydrothiazol-2-yl)imidoformamide intermediate. This activated intermediate is then reacted with a suitable partner, such as benzoylacetonitrile, to construct more complex, fused heterocyclic systems like pyranothiazoles. purkh.com This showcases the role of the formamide acetal in activating a substrate for subsequent cyclization reactions. Although direct syntheses of the basic imidazole and oxazole rings are not prominently featured, the ability of DMF-DMA to generate enaminones from active methylene compounds provides key intermediates that are known precursors for these ring systems via other methods. researchgate.netresearchgate.net
| Substrate | Reagent(s) | Intermediate/Product | Application | Reference(s) |
| 2-Aminothiazol-4-one | 1. DMF-DMA 2. Benzoylacetonitrile | Pyranothiazole derivative | Synthesis of fused thiazole systems | purkh.com |
Dehydrative Transformations
A significant application of this compound is its function as a potent and neutral dehydrating agent. It can effect the removal of water from substrates that are sensitive to acidic or basic conditions.
This compound provides an efficient method for the dehydrative decarboxylation of β-hydroxy carboxylic acids to form alkenes. sciencemadness.org This reaction proceeds under neutral conditions, avoiding the harsh reagents often required for such transformations. The mechanism involves an anti-elimination pathway, which is stereochemically complementary to the syn-elimination observed in the thermal decomposition of β-lactones derived from the same acids. sciencemadness.org This stereochemical control is valuable for the synthesis of specific (E)- or (Z)-alkene isomers. sciencemadness.org Using a sterically hindered variant like N,N-Dimethylformamide dineopentyl acetal can be advantageous to prevent competing O-alkylation of the carboxylic acid group. sciencemadness.org
The reagent is also capable of facilitating the stereospecific cyclization of trans-vicinal diols into their corresponding epoxides. sciencemadness.org The reaction proceeds through the initial formation of a 2-dimethylamino-1,3-dioxolane intermediate. This intermediate is then treated with a reagent like acetic anhydride, which induces a reductive elimination to furnish the epoxide with retention of stereochemistry. sciencemadness.org This methodology has been successfully applied in the synthesis of complex molecules, including cholestane (B1235564) epoxides from their vicinal diol precursors. sciencemadness.org
Catalytic Roles in Organic Transformations
While highly effective as a stoichiometric reagent, the exploration of amide acetals in catalytic roles is an area of ongoing interest.
Currently, the application of this compound as an organocatalyst for cycloaddition reactions is not extensively documented in scientific literature. While the reagent is used stoichiometrically to generate intermediates for cycloadditions, such as in the synthesis of pyrazole scaffolds via [3+2] reactions, its role is that of a reactant rather than a catalyst that is regenerated in a catalytic cycle. sigmaaldrich.com The field of organocatalytic cycloadditions typically employs other classes of molecules, such as chiral amines (e.g., prolinol derivatives) or hydrogen-bond donors (e.g., thioureas), to activate substrates and control stereochemistry. nih.gov Therefore, a direct catalytic role for this compound in these transformations is not an established application.
Catalysis in Carbon Dioxide Fixation (e.g., cyclic carbonate formation)
The chemical fixation of carbon dioxide is a cornerstone of green chemistry, and the synthesis of cyclic carbonates from CO2 and epoxides is a prominent example of this endeavor. While there is no direct evidence in the literature for the use of this compound as a catalyst for this transformation, the role of related compounds suggests a potential, albeit unproven, catalytic activity.
Generally, the cycloaddition of CO2 to epoxides can be catalyzed by a variety of systems, including organic bases. publish.csiro.au N,N-Dimethylformamide (DMF) itself has been employed as a co-catalyst or solvent in such reactions, where it is proposed to activate CO2. chemimpex.com The mechanism often involves the nucleophilic activation of the epoxide by a halide or other nucleophile, and the activation of CO2 by a Lewis basic site. nih.govnih.govnih.gov
It is conceivable that this compound could play a role in such a catalytic cycle, potentially by acting as a precursor to a catalytically active species or by influencing the reaction environment. However, without specific experimental data, its efficacy and mechanism in CO2 fixation remain speculative.
Protecting Group Strategies
Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. libretexts.orglibretexts.org Formamide acetals, in general, are known to be effective reagents for the protection of various functional groups. sciencemadness.org
Protection of Carbonyl Functionalities
Carbonyl groups of aldehydes and ketones are commonly protected as acetals to shield them from nucleophiles and basic conditions. libretexts.orgchem-station.com The formation of an acetal involves the reaction of the carbonyl compound with an alcohol, typically under acidic catalysis. chem-station.com
Table 1: Hypothetical Protection of Carbonyls using this compound Note: The following data is illustrative and not based on published experimental results for this compound.
| Carbonyl Substrate | Product | Hypothetical Conditions |
| Benzaldehyde | Benzaldehyde dipropyl acetal | This compound, cat. acid, heat |
| Cyclohexanone | Cyclohexanone dipropyl acetal | This compound, cat. acid, heat |
The stability of such a dipropyl acetal would be comparable to other acyclic acetals, being stable to basic and nucleophilic reagents but readily cleaved under acidic conditions. organic-chemistry.org
Protection of Amine Moieties
Primary and secondary amines are often protected to prevent their undesired reaction in subsequent synthetic steps. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a well-established reagent for the protection of primary amines through the formation of a dimethylformamidine group. chemicalbook.comresearchgate.net This protecting group is stable under a variety of conditions and can be removed when desired. researchgate.net
By analogy, this compound is expected to react with primary amines to furnish the corresponding N,N-dimethylformamidine derivative. The reaction proceeds through the addition of the amine to the acetal, followed by the elimination of two molecules of propanol.
Table 2: Hypothetical Protection of Amines using this compound Note: The following data is illustrative and based on the known reactivity of related formamide acetals, not on published experimental results for this compound.
| Amine Substrate | Product | Hypothetical Conditions |
| Aniline | N'-Phenyl-N,N-dimethylformamidine | This compound, heat |
| Benzylamine | N'-Benzyl-N,N-dimethylformamidine | This compound, heat |
The formamidine (B1211174) protecting group is known to be stable to many non-acidic reagents but can be cleaved under acidic or certain reductive conditions. researchgate.net
Applications in Analytical Chemistry
Derivatization Agent for Chromatographic Analysis
N,N-Dimethylformamide dipropyl acetal (B89532) serves as a potent derivatization agent, converting non-volatile or semi-volatile compounds into more volatile and thermally stable derivatives suitable for GC analysis. sigmaaldrich.comgreyhoundchrom.com This process is crucial for analytes containing active hydrogen atoms, such as those found in carboxylic acids and amines. The derivatization with DMF-DPA proceeds by reacting with these functional groups to form N-dimethylaminomethylene-O-propyl esters, which are more amenable to GC separation and detection. greyhoundchrom.com
The general chemical properties of N,N-Dimethylformamide dipropyl acetal are summarized in the table below.
| Property | Value |
| CAS Number | 6006-65-1 |
| Molecular Formula | C₉H₂₁NO₂ |
| Molecular Weight | 175.27 g/mol |
| Boiling Point | 67-68 °C at 14 mmHg |
| Density | 0.854 g/mL at 25 °C |
| Refractive Index | n20/D 1.409 |
Gas Chromatography (GC) Derivatization Enhancements
The use of this compound as a derivatization reagent offers several enhancements for gas chromatographic analysis. The primary advantage lies in its ability to readily react with compounds that are otherwise difficult to analyze directly by GC due to their low volatility or thermal instability. greyhoundchrom.com
One of the key enhancements is the rapid and single-step reaction process. For instance, in the analysis of amino acids, DMF-DPA can convert them into their corresponding N-dimethylaminomethylene-O-propyl esters in one step. greyhoundchrom.com This simplifies sample preparation compared to multi-step derivatization procedures. The resulting derivatives are more volatile and exhibit improved chromatographic behavior, such as reduced peak tailing and better separation from other components in the sample matrix.
The reaction with fatty acids is another area where DMF-DPA demonstrates its utility. It acts as an esterification reagent, readily providing the corresponding propyl esters of fatty acids. greyhoundchrom.com The reaction is typically fast and can be carried out by simply mixing the fatty acid with the reagent. The resulting fatty acid propyl esters are well-suited for GC analysis.
The table below outlines the enhancements provided by DMF-DPA in GC derivatization.
| Enhancement | Description |
| Increased Volatility | Converts polar analytes into less polar, more volatile derivatives, enabling their analysis by GC. |
| Improved Thermal Stability | The resulting derivatives are more stable at the high temperatures used in GC injectors and columns. |
| Rapid, Single-Step Reaction | Simplifies sample preparation and reduces analysis time. greyhoundchrom.com |
| Improved Chromatography | Leads to sharper, more symmetrical peaks and better resolution of analytes. |
Specific Applications in Biomarker Analysis and Detection
This compound has been employed in the targeted analysis of specific biomarkers, particularly in the field of forensic toxicology and clinical chemistry. A notable application is in the quantification of cocaine and its primary metabolite, benzoyl ecgonine, in urine samples. sigmaaldrich.comsigmaaldrich.com In this context, on-column alkylation with DMF-DPA is used to derivatize these compounds, facilitating their sensitive and specific detection by GC-MS. This method is crucial for monitoring drug abuse and in forensic investigations. sigmaaldrich.comsigmaaldrich.com
The application of N,N-dimethylformamide dialkylacetals, including the dipropyl variant, extends to the analysis of other important biomolecules such as amino acids and fatty acids. greyhoundchrom.com The ability to derivatize these compounds in a straightforward manner makes DMF-DPA a valuable tool for metabolic profiling and the study of diseases where the levels of these biomarkers are altered.
The table below summarizes a specific application of this compound in biomarker analysis.
| Biomarker | Matrix | Analytical Method | Purpose |
| Cocaine and Benzoyl Ecgonine | Urine | GC with on-column alkylation | Forensic toxicology and monitoring of drug abuse. sigmaaldrich.comsigmaaldrich.com |
Interdisciplinary Applications and Industrial Relevance
Role in Pharmaceutical Development and Active Pharmaceutical Ingredient (API) Synthesis
N,N-Dimethylformamide dipropyl acetal (B89532) and its related amide acetals are important intermediates in the pharmaceutical industry. myfisherstore.comchemimpex.com They are instrumental in the synthesis of heterocyclic compounds, which form the core structures of many therapeutic agents. leapchem.comgoogle.com The reactivity of formamide (B127407) acetals allows for the construction of complex molecular architectures necessary for biological activity. chemimpex.comleapchem.com
One of the primary applications of formamide acetals like N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a closely related compound, is in the synthesis of substituted heterocycles such as pyrimidines, pyridines, and indoles. google.comresearchgate.netscirp.orgscirp.org These reagents react with compounds containing active methylene (B1212753) groups and primary amines to build these ring systems. researchgate.netoakwoodchemical.com For instance, the reaction of an o-nitrotoluene derivative with DMF-DMA is a key step in a general indole (B1671886) synthesis, a scaffold prevalent in many pharmaceuticals. researchgate.net Similarly, they are used to prepare formamidine (B1211174) derivatives, which are precursors to various bioactive molecules. chemicalbook.com
In the development of Active Pharmaceutical Ingredients (APIs), formamide acetals are used to modify structures to enhance biological activity. leapchem.com They can be used to introduce formyl and methyl groups, which can alter a drug's potency, selectivity, and pharmacokinetic profile. leapchem.com For example, DMF-DMA is used in the synthesis of drugs like ofloxacin, a quinolone antibiotic, and allopurinol, used to treat gout. google.comliskonchem.com While specific examples detailing the dipropyl acetal are less common in public literature, its similar reactivity profile suggests its utility in analogous synthetic transformations. chemicalbook.com
Table 1: Selected Pharmaceutical Scaffolds Synthesized Using Formamide Acetals
| Scaffold/Intermediate | Reagent Used | Application/Significance | Reference(s) |
|---|---|---|---|
| Indoles | DMF-DMA | Core of many pharmaceuticals; synthesis from o-nitrotoluene derivatives. | researchgate.netgoogle.com |
| Quinolones | DMF-DMA | Class of broad-spectrum antibiotics (e.g., ofloxacin). | google.comliskonchem.com |
| Pyrimidines | DMF-DMA | Building blocks for numerous drugs; synthesized from amidines. | researchgate.netscirp.org |
| Carbonamidines | DMF-DMA | Intermediates in the synthesis of various APIs. | google.com |
| Zaleplon Intermediate | DMF-DMA | Used in the synthesis of the hypnotic agent Zaleplon. | liskonchem.com |
Applications in Agrochemical and Specialty Chemical Production
The utility of N,N-Dimethylformamide dipropyl acetal extends to the agrochemical sector, where it serves as a key intermediate. myfisherstore.comfishersci.comchemicalbook.com Its role is primarily as a building block for the synthesis of active ingredients in pesticides, including herbicides, fungicides, and insecticides. leapchem.comchemicalbook.com
The synthesis of many agrochemicals involves the creation of heterocyclic structures, a process where formamide acetals excel. leapchem.com For example, the dimethyl acetal variant (DMF-DMA) is used to synthesize pyrazole (B372694) derivatives, which are fundamental components of many pesticides. This involves the formation of ketoester enamines which then undergo cyclization. The ability of formamide acetals to act as formylating agents is crucial in creating these and other complex chemical structures needed for potent agrochemical activity. leapchem.com
In the realm of specialty chemicals, formamide acetals are valued for their high reactivity and versatility. chemimpex.com They are employed in the synthesis of various organic compounds where the introduction of a formyl or methyl group is required. leapchem.com this compound is also used as a derivatizing agent in analytical chemistry, specifically for gas chromatography (GC), to modify molecules like cocaine and benzoylecgonine (B1201016) for easier detection and quantification. chemicalbook.comsigmaaldrich.com
Contributions to the Dyestuff Industry
This compound is cited as an important raw material and intermediate within the dyestuff industry. myfisherstore.comfishersci.comchemicalbook.comfishersci.ca While detailed mechanisms of its application in dye synthesis are proprietary and less frequently published, its function is rooted in its established reactivity as a formylating and alkylating agent.
The synthesis of many modern dyes, particularly heterocyclic and methine dyes, involves condensation reactions where a one-carbon synthon is required to link aromatic or heterocyclic precursors. Formamide acetals can fulfill this role. scirp.org Their reaction with active methylene compounds to form enamines is a key transformation that can be used to build the chromophoric systems responsible for color in dyes. scirp.org The resulting dimethylamino group can also serve as a powerful auxochrome, enhancing the color intensity of the dye.
Utility in Polymer Science and Materials Development
In polymer science and materials development, this compound and its analogs find application as both specialized solvents and reactants. chemimpex.com Their excellent solvent properties allow them to dissolve a wide range of substances, including various monomers and polymers, facilitating efficient reactions and processing. chemimpex.com
Formamide acetals are used in the production of polymers, including coatings and adhesives. chemimpex.com The dimethyl acetal variant, for instance, is used as a comonomer in the production of polyacrylonitrile (B21495) fibers, which have applications in textiles and as precursors for carbon fiber. chemicalbook.com Furthermore, these reagents can act as catalysts in certain polymerization reactions. DMF-DMA has been shown to catalyze the coupling of epoxides with carbon dioxide to produce cyclic carbonates, which are valuable monomers and specialty solvents. chemicalbook.com The ability of formamide acetals to stabilize reactive intermediates is also crucial in the creation of innovative materials and formulations. chemimpex.com
Table 2: Applications of Formamide Acetals in Materials Science
| Application Area | Specific Use | Compound Mentioned | Function | Reference(s) |
|---|---|---|---|---|
| Polymer Production | Coatings and Adhesives | This compound | Reactant/Solvent | chemimpex.com |
| Fiber Manufacturing | Polyacrylonitrile fibers | DMF-DMA | Comonomer | chemicalbook.com |
| Polymer Synthesis | Cyclic Carbonates | DMF-DMA | Catalyst | chemicalbook.com |
| General Synthesis | Building Block | This compound | Precursor for complex molecules | chemimpex.com |
Emerging Research Frontiers and Future Prospects
Development of Asymmetric Synthesis Methodologies Utilizing N,N-Dimethylformamide Dipropyl Acetal (B89532)
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. sigmaaldrich.com While direct applications of N,N-Dimethylformamide dipropyl acetal in asymmetric catalysis are still an emerging area, related N,N-dimethylformamide acetals have shown significant promise. For instance, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has been utilized in reactions involving chiral molecules, such as the conversion of vicinal cis-diols into olefins, a reaction demonstrated with diethyl D-tartrate. researchgate.net
A key strategy in asymmetric synthesis involves the use of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net These auxiliaries, often derived from inexpensive natural sources, can be removed and recycled after the desired stereoselective transformation is complete. sigmaaldrich.comresearchgate.net The development of novel chiral auxiliaries that can be effectively employed in conjunction with this compound is a promising avenue of research.
Furthermore, formamide (B127407) acetals have been shown to catalyze the rearrangement of allylic alcohols to β,γ-unsaturated amides with a complete transfer of chirality. sciencemadness.org This suggests that this compound could be employed in similar chirality-transfer reactions, providing a valuable tool for the synthesis of enantiomerically pure amides. The exploration of new chiral ligands and catalysts compatible with this compound is expected to unlock its full potential in asymmetric synthesis.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Class | Example Compound | Typical Application |
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |
| Sulfinamide | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines |
| Camphorsultam | (1S)-(−)-2,10-Camphorsultam | Diels-Alder reactions, alkylations |
| Ephedrine Derivatives | (1R,2S)-(−)-Ephedrine | Formation of chiral enolates |
This table provides examples of common chiral auxiliaries and is for illustrative purposes. Direct use with this compound is a subject for future research.
Integration into Flow Chemistry Systems and Continuous Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnih.gov The integration of this compound into flow chemistry systems represents a significant frontier for process intensification and the development of more efficient synthetic routes.
Continuous-flow technology has been successfully applied to a variety of chemical transformations, including selective hydrogenations and the synthesis of heterocyclic compounds. mdpi.comdurham.ac.uk Given that this compound and its analogues are frequently used in the synthesis of heterocycles like pyridines, pyrimidines, and pyrazoles, adapting these reactions to a flow-based setup is a logical and promising progression. sigmaaldrich.comscirp.org
The use of immobilized reagents and catalysts in packed-bed reactors is a key feature of many flow chemistry applications, allowing for simplified purification and catalyst recycling. durham.ac.uk Developing robust, immobilized versions of catalysts that are effective for reactions involving this compound could lead to highly automated and efficient continuous manufacturing processes. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to improved yields and selectivities compared to traditional batch methods. researchgate.net The exploration of formamide reactivity in the production of renewable polymers under continuous flow conditions highlights the potential for developing sustainable manufacturing processes. rsc.org
Computational Chemistry Approaches for Predicting Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, and predicting the reactivity and selectivity of chemical transformations. Density Functional Theory (DFT) calculations, for example, have been employed to elucidate the asymmetric molecular structure of acetal-containing compounds, explaining experimental observations from NMR spectroscopy. researchgate.net
For reactions involving this compound, computational methods can be used to:
Model Transition States: By calculating the energies of transition states for different reaction pathways, chemists can predict the most likely products and optimize reaction conditions to favor the desired outcome.
Predict Enantioselectivity: In the context of asymmetric synthesis, computational models can help in the design of new chiral catalysts and auxiliaries by predicting the enantiomeric excess of a reaction.
Understand Reaction Mechanisms: Computational studies can illuminate the step-by-step mechanism of a reaction, identifying key intermediates and the role of catalysts.
While specific computational studies on this compound are not yet widely reported, the successful application of these methods to related formamide acetals and other complex organic reactions indicates a strong potential for future research. researchgate.net Such studies will be instrumental in guiding the rational design of new synthetic methodologies that leverage the unique reactivity of this compound.
Exploration of Novel Reaction Catalysis
The catalytic applications of N,N-dimethylformamide acetals are a burgeoning area of research. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has been shown to act as an effective organocatalyst in its own right, for instance, in the synthesis of 1,2-disubstituted-3,4-dihydronaphthalenes. sigmaaldrich.comsigmaaldrich.com This opens the door for exploring the organocatalytic potential of this compound in a variety of organic transformations.
Beyond organocatalysis, this compound can be a key component in metal-catalyzed reactions. Formamide acetals are often used as building blocks in the synthesis of heterocyclic compounds, many of which are carried out in the presence of a metal catalyst. scirp.org Research into novel catalytic systems, including those based on earth-abundant and non-toxic metals, could lead to more sustainable and cost-effective synthetic routes.
Recent studies have highlighted the use of novel biopolymer-based catalysts and porous carbon-supported catalysts for various multicomponent reactions. nih.govmdpi.com The development of such innovative catalytic systems for reactions involving this compound could lead to significant improvements in reaction efficiency and product selectivity. The ability of N,N-dimethylformamide to act as a source of atoms in Ru-catalyzed and Cu-catalyzed reactions for the synthesis of pyridines and other heterocycles further underscores the potential for discovering new catalytic transformations involving its acetal derivatives. nih.gov
Table 2: Examples of Catalysis in which Formamide Derivatives Participate
| Catalytic System | Reaction Type | Role of Formamide Derivative |
| Organocatalysis (DMF-DMA) | C-C Bond Formation | Catalyst |
| Ru-catalyzed | Pyridine (B92270) Synthesis | Source of N and CH atoms |
| Cu-catalyzed | Imidazo[1,2-c]quinazoline Synthesis | Source of CH fragment |
| Pt/C-catalyzed | Selective Hydrogenation | Additive to enhance selectivity |
This table illustrates the diverse catalytic roles of formamide derivatives, suggesting potential areas of exploration for this compound.
Sustainable and Eco-Friendly Applications in Chemical Manufacturing
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding research and development in the chemical industry. This compound has the potential to contribute to more sustainable chemical manufacturing in several ways.
One area of focus is the development of synthetic methods that have a high atom economy, meaning that a large proportion of the atoms from the reactants are incorporated into the final product. The use of this compound as a one-carbon synthon in the construction of complex molecules is an example of an atom-economical process. scirp.org
Furthermore, there is a growing interest in using renewable feedstocks for the production of chemicals. Research into the synthesis of this compound from bio-based sources could significantly improve its environmental profile. A recent study demonstrated the production of renewable polymers from formamide, highlighting a pathway towards bio-based chemical manufacturing. rsc.org
Q & A
Q. Methodological Considerations :
- Use inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Avoid exposure to moisture; store under desiccants.
- Safety protocols: Wear PPE (gloves, goggles) due to irritant properties (R36/37/38) and use fume hoods .
What are the established synthetic routes for this compound in laboratory settings?
Answer:
DMF-DPA is synthesized via acid-catalyzed acetal formation :
Reagents : N,N-Dimethylformamide (DMF) reacts with excess propanol in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) .
Conditions : Reflux under anhydrous conditions (60–80°C, 12–24 hours) .
Workup : Distillation under reduced pressure (14 mmHg) isolates the product (yield: ~70–85%) .
Q. Key Optimization Factors :
- Catalyst loading (0.5–2 mol%) to minimize side reactions.
- Stoichiometric excess of propanol (3–5 equivalents) to drive acetal formation .
How does DMF-DPA compare to other DMF dialkyl acetals in protecting carboxylic acids?
Answer:
DMF-DPA’s reactivity and stability are influenced by its propyl groups , contrasting with other acetals:
| Compound | Stability (Hydrolysis) | Steric Hindrance | Typical Use Cases |
|---|---|---|---|
| DMF-Dimethyl Acetal | Low | Minimal | Short-term protection |
| DMF-Di-tert-butyl Acetal | High | High | Long-term storage |
| DMF-Dipropyl Acetal | Moderate | Moderate | Balanced reactivity/stability |
Q. Mechanistic Insight :
- Propyl groups offer moderate steric shielding, enabling selective deprotection under milder acidic conditions (e.g., 1M HCl in THF) compared to tert-butyl analogs .
What advanced analytical techniques are recommended for characterizing DMF-DPA in reaction mixtures?
Answer:
Gas Chromatography (GC) :
Q. NMR Spectroscopy :
- ¹H NMR (CDCl₃) : δ 3.5–3.7 (m, -OCH₂CH₂CH₃), δ 2.9 (s, N(CH₃)₂) .
- Quantification : Use internal standards (e.g., 1,4-dioxane) in deuterated solvents to avoid hydrolysis artifacts .
Q. Mass Spectrometry (MS) :
How can researchers resolve contradictions in reported boiling points of DMF-DPA?
Answer:
Discrepancies arise from measurement conditions:
Q. Methodological Resolution :
- Validate boiling points using calibrated manometers and report pressure explicitly.
- Reference ASTM D86 standards for distillation protocols .
What role does DMF-DPA play in synthesizing selenium-containing heterocycles?
Answer:
DMF-DPA acts as a selenium-transfer agent in heterocycle synthesis:
Reaction with Selenoureas : Forms intermediates like 4H-1,3-selenazolidines via nucleophilic substitution .
Conditions : Anhydrous DMF, 80–100°C, 6–12 hours.
Key Products : Selenazoles and selenadiazoles with >75% yields .
Q. Mechanistic Challenge :
- Competing hydrolysis of DMF-DPA requires strict moisture control.
- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) .
How does steric hindrance in DMF-DPA influence its application in esterification reactions?
Answer:
The propyl groups in DMF-DPA provide moderate steric hindrance , enabling:
Q. Experimental Design Tip :
- Optimize stoichiometry (1.2–1.5 equivalents DMF-DPA) and reaction time (2–4 hours) for high-yield esterification .
What safety protocols are critical for handling DMF-DPA in large-scale reactions?
Answer:
Q. Regulatory Compliance :
- Label as Xi (irritant) under GHS and adhere to OSHA respiratory protection standards (29 CFR 1910.134) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
